![molecular formula C10H12ClF3N2 B2539833 Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride CAS No. 2197057-63-7](/img/structure/B2539833.png)
Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antiviral Activities
The synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines has been explored, showing inhibition of the cytopathicity of the influenza A virus at concentrations lower than those of amantadine, without cytotoxic effects on host cells. This specificity towards influenza A virus highlights the potential of cyclopropyl derivatives in antiviral research (Kolocouris et al., 1994).
Structural Analysis and Reactivity
The structural analysis of N-(2-Pyridylmethyleneamino)dehydroabietylamine has contributed to understanding the spatial arrangement and reactivity of cyclopropyl and pyridinyl groups. This research provides insights into how these molecular structures interact, which is crucial for designing new compounds with desired biological activities (Wu et al., 2009).
Antimicrobial and Nematicidal Activities
The stereoselective synthesis of polysubstituted cyclopropane derivatives has been shown to yield compounds with significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Banothu et al., 2015).
Herbicidal and Fungicidal Activities
New cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives have exhibited excellent herbicidal and fungicidal activities. This research indicates the potential of cyclopropyl compounds in agricultural applications to protect crops from pests and diseases (Tian et al., 2009).
Catalysis and Hydroxylation of Alkanes
Research into diiron(III) complexes of tridentate 3N ligands, including cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride, has provided insights into their role as catalysts for the selective hydroxylation of alkanes. This work contributes to the field of green chemistry by offering a more environmentally friendly approach to chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)7-2-1-5-15-9(7)8(14)6-3-4-6;/h1-2,5-6,8H,3-4,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJHLXQVYWLQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.